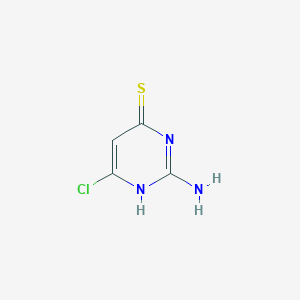

2-Amino-6-chloropyrimidine-4(3H)-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3S/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTKZJINYXFFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405365 | |

| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-02-7 | |

| Record name | NSC43009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 6 Chloropyrimidine 4 3h Thione and Its Analogues

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of 2-Amino-6-chloropyrimidine-4(3H)-thione typically relies on a strategic, multi-step approach starting from readily available pyrimidine (B1678525) precursors. The key steps involve the creation of a halogenated pyrimidine core followed by the introduction of the thione functional group.

Synthesis of Halogenated Pyrimidine Intermediates as Building Blocks

The crucial first step in synthesizing the target compound and its analogues is the preparation of appropriately halogenated pyrimidine intermediates. A common and effective strategy involves the chlorination of pyrimidine-diones or -triones.

Barbituric acid or its derivatives serve as classical starting materials. The reaction of barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, is a widely used method to produce 2,4,6-trichloropyrimidine. google.comgoogle.com This process involves the conversion of the hydroxyl groups of the tautomeric trihydroxypyrimidine form into chlorides. Variations of this process may also employ phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas to ensure complete chlorination. google.comchemicalbook.com

For the synthesis of the specific precursor needed for the title compound, 2-amino-4,6-dihydroxypyrimidine (B16511) is the preferred starting material. Treatment of this compound with phosphorus oxychloride effectively replaces the two hydroxyl groups with chlorine atoms to yield 2-amino-4,6-dichloropyrimidine (B145751). google.com The reaction conditions, such as temperature and the choice of an amine base (e.g., N,N-dimethylaniline, triethylamine, or pyridine), are critical for achieving high yields. google.com Another approach for chlorinating dihydroxypyrimidines involves the use of phosgene (B1210022) in a chlorinated solvent with a tertiary amine base. epo.org

These halogenated pyrimidines are versatile intermediates. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. acs.org

| Starting Material | Chlorinating Agent(s) | Product | Reference(s) |

| Barbituric Acid | POCl₃, N,N-dimethylaniline | 2,4,6-Trichloropyrimidine | google.comgoogle.com |

| Barbituric Acid | POCl₃, PCl₅ | 2,4,6-Trichloropyrimidine | google.com |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-dimethylaniline | 2-Amino-4,6-dichloropyrimidine | google.com |

| 4,6-Dihydroxypyrimidine | Phosgene, Tertiary Amine | 4,6-Dichloropyrimidine | epo.org |

Introduction of the Thione Moiety in Pyrimidine Scaffolds

The conversion of a carbonyl group in a pyrimidinone to a thiocarbonyl (thione) is a key transformation for accessing pyrimidine-thiones. This thionation is typically achieved using specialized sulfur-transfer reagents.

The most common reagents for this purpose are Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀). nih.govaudreyli.com These reagents are effective for the thionation of a wide range of carbonyl compounds, including amides and lactams, which are structurally similar to pyrimidinones. nih.gov The reaction generally involves heating the pyrimidinone substrate with the thionating agent in an inert solvent such as toluene (B28343) or xylene. nih.gov An alternative to the classic P₄S₁₀ is a P₄S₁₀-pyridine complex, which can be easier to handle and may lead to cleaner reactions with simpler workups. researchgate.netorganic-chemistry.org

For the synthesis of the title compound, the precursor 2-amino-6-chloropyrimidin-4(3H)-one would be subjected to thionation. The selective thionation of the C4-carbonyl group in the presence of the C6-chloro and C2-amino groups is crucial. The reactivity of Lawesson's reagent or P₄S₁₀ is generally well-suited for this transformation, converting the exocyclic oxygen of the pyrimidinone into sulfur.

| Carbonyl Precursor | Thionating Agent | Product Type | Reference(s) |

| Pyrimidin-4-one | Lawesson's Reagent | Pyrimidine-4-thione | nih.gov |

| Pyrimidin-4-one | Phosphorus Pentasulfide (P₄S₁₀) | Pyrimidine-4-thione | nih.govaudreyli.com |

| Pyrimidin-4-one | P₄S₁₀-Pyridine Complex | Pyrimidine-4-thione | researchgate.netorganic-chemistry.org |

Direct Synthesis Routes for this compound

While a one-pot "direct" synthesis from acyclic precursors is not commonly reported, the most direct and logical synthetic pathway to this compound involves a two-step sequence starting from a readily available precursor like 2-amino-4,6-dihydroxypyrimidine.

The first step is the dichlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride, as detailed in section 2.1.1, to produce 2-amino-4,6-dichloropyrimidine. google.com

The second step involves a selective nucleophilic substitution of one of the chlorine atoms with a sulfur nucleophile. A common method to introduce a thiol or thione group is through the use of reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). Reaction of 2-amino-4,6-dichloropyrimidine with a controlled amount of NaSH could lead to the monosubstitution of the chlorine at the C4 position, which upon acidification would tautomerize to the more stable thione form. The regioselectivity of this substitution is critical; the C4 position is generally more reactive towards nucleophiles than the C2 position in such systems.

An alternative and often effective method is the reaction with thiourea. This reaction typically proceeds via the formation of an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the corresponding thiol, which exists predominantly as the thione tautomer. This approach avoids the direct handling of corrosive and odorous reagents like H₂S or NaSH.

Functionalization and Diversification of the Pyrimidine Core

The this compound core is a versatile platform for further chemical modification, offering at least three distinct sites for functionalization: the chlorine atom at C6, the sulfur atom of the thione, and the nitrogen atoms of the ring and the amino group.

Nucleophilic Substitution Reactions on Chlorinated Pyrimidines

The chlorine atom at the C6 position of the pyrimidine ring is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. mdpi.comresearchgate.net This allows for the introduction of a wide array of substituents.

A common modification is the reaction with various amines (amination) to generate diverse 6-amino-substituted pyrimidine derivatives. For instance, reacting 2-amino-4,6-dichloropyrimidine with different primary or secondary amines, often in the presence of a base like triethylamine, can lead to monosubstituted products. mdpi.com The reaction conditions can be controlled to favor monosubstitution over disubstitution. acs.org Similarly, alkoxides can be used as nucleophiles to introduce alkoxy groups at the C6 position. chemrxiv.org These reactions are fundamental in building libraries of pyrimidine-based compounds for biological screening.

| Pyrimidine Substrate | Nucleophile | Reaction Type | Product | Reference(s) |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Amination (SₙAr) | 2,6-Diamino-4-chloropyrimidine derivatives | mdpi.com |

| 6-Aryl-2,4-dichloropyrimidine | Amines (Pd-catalyzed) | Amination (SₙAr) | 4-Amino-6-aryl-2-chloropyrimidine | acs.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Amination (SₙAr) | 2-Amino-4-(indolin-1-yl)-6-chloropyrimidine-5-carbaldehyde | mdpi.com |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | Amination (SₙAr) | 4,6-Dialkylamino-5-nitropyrimidine | chemrxiv.org |

Alkylation Strategies (S- and N-Alkylation) for Pyrimidine-Thione Derivatives

The thione group in this compound exists in tautomeric equilibrium with its thiol form, presenting two potential sites for alkylation: the sulfur atom (S-alkylation) and the ring nitrogen atom (N-alkylation). The outcome of the alkylation reaction is often dependent on the reaction conditions, such as the base, solvent, and alkylating agent used.

S-Alkylation: This is typically favored under basic conditions where the thione is deprotonated to form a thiolate anion. The resulting thiolate is a soft nucleophile and readily reacts with alkyl halides to form 2-(alkylthio)pyrimidine derivatives. brieflands.com This reaction is a common strategy for introducing diverse side chains and is often highly selective for the sulfur atom. nih.gov For example, 4,6-diaminopyrimidine-2-thiol (B7759887) can be selectively S-alkylated by reacting it with alkyl halides in the presence of sodium hydroxide. brieflands.com

N-Alkylation: While S-alkylation is often predominant, N-alkylation can also occur, sometimes leading to a mixture of products. researchgate.net Achieving selective N-alkylation often requires different strategies. For instance, protecting the sulfur atom or using specific reaction conditions can direct the alkylation to one of the ring nitrogens. ias.ac.in In some systems, Boc-protection at one nitrogen atom allows for selective alkylation at another. researchgate.net The choice of solvent and base can significantly influence the S- versus N-alkylation ratio.

| Substrate Type | Alkylating Agent | Condition | Major Product | Reference(s) |

| Pyrimidine-2-thiol | Alkyl Halide | Basic (e.g., NaOH) | 2-(Alkylthio)pyrimidine | brieflands.com |

| 5,6-Diamino-1-methylthiouracil | Phenacyl Bromide | Fusion, DMF | S- and N-Alkylated product | nih.gov |

| 2-Thiopyrimidine | Benzyl Halide | Basic | S-Alkylated product initially, then N-alkylation possible | researchgate.net |

| Uracil | Various | Boc-protection, then alkylation | Selective N3-alkylation | researchgate.net |

Condensation and Cyclization Reactions to Form Pyrimidine Derivatives

The formation of the pyrimidine ring system is a cornerstone of heterocyclic chemistry, frequently accomplished through condensation and subsequent cyclization reactions. researchgate.net These methods typically involve the reaction of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) moiety, such as urea (B33335) or thiourea, to construct the heterocyclic core. nih.gov

A common and illustrative pathway for synthesizing the 2-aminopyrimidine-4-thione scaffold involves the cyclocondensation of a β-ketoester with thiourea. This reaction proceeds under basic or acidic conditions, where the thiourea acts as the N-C-N nucleophile, attacking the carbonyl carbons of the β-ketoester. The subsequent intramolecular condensation and dehydration lead to the formation of the stable six-membered pyrimidine ring.

For instance, the synthesis of the closely related analogue, 2-amino-6-methylpyrimidine-4(3H)-thione, is achieved through the reaction of ethyl acetoacetate (B1235776) with thiourea. researchgate.net This reaction exemplifies the fundamental principle of building the pyrimidine core from acyclic precursors. While the direct synthesis of this compound via this one-pot method is less commonly detailed, the core structure is accessible through such established cyclization strategies, potentially starting with a chlorinated three-carbon precursor.

Another approach involves the solid-phase synthesis of related pyridopyrimidine systems, which also relies on cyclization. nih.gov In this methodology, a Michael adduct is formed on a solid support and is subsequently treated with an amidine system, leading to cyclization and cleavage from the resin to yield the desired heterocyclic product. nih.gov This highlights the adaptability of cyclization reactions to modern synthetic techniques like combinatorial chemistry. nih.gov

The versatility of condensation reactions is further demonstrated in the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidin-4(3H)-ones, which can be formed by the cyclization of aminothiophene substrates with reagents like formamide. researchgate.net

Catalytic Approaches in Pyrimidine-Thione Synthesis

Modern organic synthesis heavily relies on catalytic cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the functionalization of pyrimidine rings is no exception. The chlorine atom in compounds like this compound serves as an excellent "handle" for such transformations. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups onto the pyrimidine core. researchgate.net

The Suzuki-Miyaura coupling reaction, which couples an organohalide with a boronic acid, has been extensively studied for chloropyrimidines. researchgate.net Research on 2,4-dichloropyrimidines has shown that the reaction can be highly regioselective. mdpi.comnih.gov The C4 position is generally more reactive than the C2 position, allowing for selective substitution. For example, using a tetrakis(triphenylphosphine)palladium(0) catalyst, C4-substituted pyrimidines can be obtained in good to excellent yields with very short reaction times under microwave irradiation. mdpi.com This regioselectivity is crucial for the controlled synthesis of complex, multi-substituted pyrimidines. nih.gov Solid-phase Suzuki couplings have also been developed, which facilitate the purification of product libraries by allowing easy removal of the catalyst and excess reagents. acs.orgacs.org

The Sonogashira reaction provides a direct route to introduce alkynyl functionalities by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netwikipedia.org This reaction is known for its reliability and mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orgnih.gov The Sonogashira coupling can be performed on chloropyrimidines to create C-C bonds, expanding the structural diversity of the resulting compounds. researchgate.net As with the Suzuki coupling, regioselectivity can be an important consideration when multiple halogen atoms are present. libretexts.org Copper-free Sonogashira variations have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling) that can occur in the presence of copper catalysts. wikipedia.org

Below is a data table summarizing typical conditions for Suzuki coupling reactions involving chloropyrimidines.

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C, 15 min (MW) | 94% | mdpi.com |

| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C, 15 min (MW) | 95% | mdpi.com |

| Solid-supported 4-amino-6-chloropyrimidine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C, 18-22 h | 89% | acs.orgacs.org |

| 2,4-Dichloropyrimidine | p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene/H₂O | 55 °C, 12 h | Good | nih.gov |

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. Key aspects include the use of alternative energy sources, eco-friendly solvents and catalysts, and improving reaction efficiency to reduce waste. Microwave-assisted synthesis has emerged as a particularly effective green technique for the preparation of heterocyclic compounds, including pyrimidine derivatives. researchgate.net

Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netrsc.org This is attributed to the efficient and direct heating of the solvent and reactants. For the synthesis of pyrimidine derivatives, microwave assistance has been shown to improve yields and simplify work-up procedures. ijper.orgnih.govnih.gov For example, the condensation of chalcones with urea to form pyrimidin-2(1H)-ones under microwave irradiation can be completed in minutes, whereas the same reaction under conventional reflux requires several hours. ijper.org Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives via nucleophilic substitution has been efficiently carried out in 15-30 minutes using microwave heating. nih.govnih.gov

The application of green chemistry also extends to the use of heterogeneous and recyclable catalysts. The synthesis of 4-amino pyrimidine analogues has been reported using an eco-friendly NiTiO₃ nanoparticle catalyst supported on montmorillonite (B579905) K30 clay under microwave conditions. rsc.org This approach combines the benefits of microwave heating with a benign, reusable catalyst, further enhancing the sustainability of the process. Ultrasound irradiation represents another alternative energy source that has been successfully applied to the synthesis of pyrimidines, often resulting in higher yields and shorter reaction times compared to conventional methods. nih.gov

The following table compares conventional and microwave-assisted synthesis for a representative pyrimidine synthesis.

| Reaction | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Condensation of chalcone (B49325) and urea | Conventional | Reflux in ethanolic KOH | 4 h | Lower | ijper.org |

| Microwave | Irradiation (210 W) in ethanolic KOH | 7-10 min | Excellent | ijper.org | |

| Synthesis of 2-amino-4-substituted pyrimidines | Conventional | Not specified | Not specified | Not specified | nih.govnih.gov |

| Microwave | 120-140 °C in propanol | 15-30 min | High | nih.govnih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Chloropyrimidine 4 3h Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamic properties of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-Amino-6-chloropyrimidine-4(3H)-thione is expected to provide key insights into the proton environments within the molecule. The pyrimidine (B1678525) ring contains a single proton at the C5 position, which would likely appear as a singlet in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent chloro and thione groups.

The protons of the amino group (-NH₂) at the C2 position are expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed in the range of δ 5.0 to 8.0 ppm. semanticscholar.org In deuterated solvents like DMSO-d₆, this peak will be exchangeable upon the addition of D₂O. Similarly, the N3-H proton of the thione tautomer is also expected to be D₂O exchangeable and would likely appear as a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H5 | 6.5 - 7.5 | Singlet | Shift influenced by adjacent Cl and C=S groups. |

| NH₂ | 5.0 - 8.0 | Broad Singlet | D₂O exchangeable; chemical shift is solvent-dependent. |

| N3-H | > 10.0 | Broad Singlet | D₂O exchangeable; characteristic of a thioamide proton. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected for the pyrimidine ring. The most downfield signal would correspond to the C4 carbon, which is part of the thiocarbonyl group (C=S). Thiocarbonyl carbons are known to resonate at very low fields, typically in the range of δ 170-190 ppm.

The C2 and C6 carbons, bonded to the amino and chloro groups respectively, would also exhibit distinct chemical shifts. The C2 carbon, attached to the nitrogen of the amino group, is expected to appear around δ 160-165 ppm. The C6 carbon, bearing the electronegative chlorine atom, would also be found in a similar downfield region. The C5 carbon, the only carbon in the ring bonded to a hydrogen atom, would appear at a more upfield position, typically in the range of δ 90-100 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 160 - 165 | Attached to the amino group. |

| C4 | 170 - 190 | Thiocarbonyl carbon (C=S). |

| C5 | 90 - 100 | Methine carbon (-CH=). |

| C6 | 158 - 163 | Attached to the chloro group. |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify proton-proton couplings. In the case of this compound, this technique would primarily be used to confirm the absence of coupling for the H5 singlet and to observe any potential long-range couplings, although they are expected to be weak. For derivatives with additional protons, COSY is invaluable for tracing out spin systems. nih.govlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. For the parent compound, this would show a clear correlation between the H5 proton and the C5 carbon, confirming their direct linkage. libretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show a positive signal for the C5 (CH) carbon, while the quaternary carbons (C2, C4, C6) would be absent, thus confirming their substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the amino group (-NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. mdpi.com The N-H stretching of the pyrimidine ring (N3-H) would likely be a broader band around 3100-3200 cm⁻¹.

The C=S (thione) stretching vibration is a key feature and typically appears in the region of 1100-1300 cm⁻¹, although its position can be influenced by coupling with other vibrations. The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring are expected in the 1550-1650 cm⁻¹ region. nih.gov The C-Cl stretching vibration would be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N3-H | Stretch | 3100 - 3200 |

| C=N / C=C | Ring Stretch | 1550 - 1650 |

| C=S | Stretch | 1100 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations of the pyrimidine ring, which might be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of pyrimidinethiones often involves the loss of small molecules or radicals. sapub.org A plausible fragmentation pathway for this compound could involve the initial loss of a chlorine radical (Cl•) or the elimination of HCN from the ring. The pyrimidinethione moiety is noted to be relatively stable, and its fragmentation may occur after initial losses from substituents. sapub.org High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit π → π* and n → π* transitions. The spectrum of this compound is expected to show strong absorption bands in the UV region. The presence of the thione group, which acts as a chromophore, is known to cause a red-shift (a shift to longer wavelengths) compared to the corresponding oxo-analogs. nih.gov

Studies on related pyrimidine derivatives suggest that multiple absorption bands would be observed. mdpi.com The π → π* transitions of the conjugated pyrimidine system would likely result in intense absorption bands below 300 nm. The n → π* transition, associated with the non-bonding electrons on the nitrogen and sulfur atoms, would appear as a weaker absorption band at a longer wavelength, potentially extending into the near-visible region. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity. rsc.org

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Despite a thorough search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the parent compound, this compound, has been publicly reported. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific molecule are not available at this time.

For instance, the crystal structure of 2-amino-4,6-dichloropyrimidine (B145751) , a closely related analogue where the 4-thione group is replaced by a chlorine atom, has been determined. One study reports a monoclinic polymorph crystallizing in the C2/c space group with two independent molecules in the asymmetric unit. nih.gov In this structure, the molecules are linked by N—H⋯N intermolecular hydrogen bonds, forming infinite one-dimensional chains. nih.gov

Another related compound, 2-amino-4-hydroxy-6-methylpyrimidine , exists as a trihydrate and its crystal structure has also been characterized. researchgate.net This compound crystallizes in the triclinic P-1 space group. researchgate.net The molecules form one-dimensional chains through hydrogen bonding interactions, which further assemble into a three-dimensional network. researchgate.net

The analysis of a salt, 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate , reveals how protonation and counter-ions influence the crystal packing. In this structure, the pyrimidinium cation interacts with the carboxylate anion through N—H⋯O hydrogen bonds, creating a distinct ring motif. researchgate.net

While these examples provide a foundational understanding of the structural chemistry of substituted 2-aminopyrimidines, it is important to note that the presence of a thione group at the C4 position in the target molecule, this compound, would introduce significant differences in its electronic properties and hydrogen bonding capabilities, likely leading to a unique crystal packing arrangement. The thione group is a strong hydrogen bond acceptor and can also participate in other non-covalent interactions, which would distinctly influence its solid-state architecture.

The following tables summarize the crystallographic data for these related, but structurally distinct, compounds to provide a comparative context.

Interactive Data Table: Crystal Data and Structure Refinement for 2-Amino-4,6-dichloropyrimidine

| Parameter | Value |

| Empirical formula | C₄H₃Cl₂N₃ |

| Formula weight | 163.99 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 32.060 (4) |

| b (Å) | 3.8045 (6) |

| c (Å) | 21.302 (3) |

| β (°) | 102.193 (7) |

| Volume (ų) | 2539.6 (6) |

| Z | 16 |

| Temperature (K) | 296 (2) |

| Radiation type | Mo Kα |

| Source: nih.gov |

Interactive Data Table: Crystal Data and Structure Refinement for 2-Amino-4-hydroxy-6-methylpyrimidine-trihydrate

| Parameter | Value |

| Empirical formula | C₁₀H₂₀N₆O₅ |

| Formula weight | 304.31 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.8770 (14) |

| b (Å) | 10.486 (2) |

| c (Å) | 11.320 (2) |

| α (°) | 96.18 (3) |

| β (°) | 103.11 (3) |

| γ (°) | 108.15 (3) |

| Volume (ų) | 778.9 (3) |

| Z | 2 |

| Temperature (K) | 293 (2) |

| R-factor (gt) | 0.0646 |

| wR-factor (ref) | 0.2144 |

| Source: researchgate.net |

Future crystallographic studies on this compound are necessary to definitively establish its solid-state structure and to fully understand the influence of the chloro and thione substituents on its molecular conformation and intermolecular interactions.

Tautomerism, Conformational Analysis, and Isomerism of 2 Amino 6 Chloropyrimidine 4 3h Thione Systems

Investigation of Thione-Thiol Tautomerism

The pyrimidine (B1678525) scaffold containing a thioamide moiety is known to exist in a dynamic equilibrium between the thione and thiol tautomeric forms. In the case of 2-Amino-6-chloropyrimidine-4(3H)-thione, this equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom at position 4.

The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond (C-S) and a sulfur-hydrogen bond (S-H), with the double bond shifting to within the pyrimidine ring (C=N). Spectroscopic studies on related pyrimidine-thiones have been instrumental in determining the predominant tautomer. For instance, the absence of a characteristic S-H stretching band in the infrared (IR) spectrum (typically around 2500-2600 cm⁻¹) is indicative of the prevalence of the thione form in the solid state. ekb.eg

Computational studies on analogous 1,2,4-triazole-3-thiones have shown that the thione form is generally the major component in equilibrium mixtures, a finding that is often corroborated by HPLC-MS analysis. jocpr.com In neutral and acidic media, the thione form is typically favored, while in an alkaline environment, the equilibrium can shift towards the thiol form. jocpr.com The stability of the thione tautomer is a significant factor, as it can influence the compound's biological activity and reactivity. ias.ac.in

Table 1: Spectroscopic and Analytical Data for Thione-Thiol Tautomerism in Related Heterocyclic Systems

| Method | Key Finding | Predominant Tautomer | Reference |

|---|---|---|---|

| IR Spectroscopy | Absence of S-H stretching band | Thione | ekb.eg |

| HPLC-MS | Major component in mixture | Thione | jocpr.com |

| UV-Vis Spectroscopy | Spectral shifts upon pH change | Thiolate in alkaline media | jocpr.com |

Consideration of Amino-Imino Tautomerism within the Pyrimidine Ring

In addition to the thione-thiol equilibrium, the presence of an amino group at the C2 position introduces the possibility of amino-imino tautomerism. This involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an imino form.

For 2-aminopyrimidine (B69317) derivatives, the amino form is generally the most stable and predominant tautomer. researchgate.net Computational studies on isocytosine (B10225) (2-amino-3H-pyrimidin-4-one), a closely related analogue, have indicated that the imino form is significantly less stable than the amino form in aqueous solution. researchgate.net Experimental investigations of 4-aminopyrimidine (B60600) systems have confirmed that the imino tautomer can be formed in the excited state through double proton transfer in a hydrogen-bonded complex. nih.gov However, in the ground state, the amino form is overwhelmingly favored.

The relative stability of these tautomers is crucial, as the "rare" tautomeric forms of nucleic acid bases have been implicated in spontaneous mutagenesis. ias.ac.in For substituted pyrimidines, the predominance of the amino form is a well-established principle. ias.ac.in

Table 2: Calculated Relative Stabilities of Amino vs. Imino Tautomers in a Related Pyrimidine System (Isocytosine)

| Tautomeric Form | Relative Energy (kcal/mol) in Aqueous Solution | Conclusion | Reference |

|---|---|---|---|

| 2-amino-1H-pyrimidin-4-one | 0.0 (Reference) | Most stable | researchgate.net |

| 2-imino-1,3H-pyrimidin-4-one | +5.6 | Less stable | researchgate.net |

Influence of Halogen Substitution on Tautomeric Equilibria

The presence of a chlorine atom at the C6 position of the pyrimidine ring can exert a significant influence on the tautomeric equilibria through its electronic effects. Halogen substituents are known to affect the relative stability of tautomers in heterocyclic systems like purines. researchgate.net

The electron-withdrawing nature of the chlorine atom can impact the acidity of the N-H protons and the basicity of the ring nitrogen atoms, thereby shifting the position of the tautomeric equilibrium. In studies on substituted adenines, halogen substitution at the C8 position was found to have a significant influence on the vibrational frequencies and Raman intensities of the different tautomers. researchgate.net While the N9H tautomer remained the most stable in the gas phase for halogen-substituted adenines, the relative stabilities of other tautomers were altered. researchgate.net It is plausible that the chloro substituent in this compound similarly modulates the relative energies of the thione-thiol and amino-imino tautomers.

Table 3: General Effects of Halogen Substitution on Tautomerism in N-Heterocycles

| Effect | Consequence on Tautomeric Equilibrium | Reference |

|---|---|---|

| Inductive Effect | Alters pKa of N-H protons | researchgate.net |

| Resonance Effect | Modifies electron density distribution in the ring | nih.gov |

| Steric Hindrance | Can destabilize certain tautomers | nih.gov |

Solvent Effects on Tautomeric Preferences and Conformational Dynamics

The surrounding solvent environment plays a critical role in determining the preferred tautomeric form and conformational dynamics of molecules like this compound. The stability of individual tautomers can be differentially affected by the polarity of the solvent, potentially leading to a shift in the tautomeric equilibrium. mdpi.com

Generally, a more polar solvent will preferentially stabilize the more polar tautomer. cdnsciencepub.com In the context of thione-thiol tautomerism, the thione form is typically more polar and is therefore favored in polar solvents like ethanol and water. cdnsciencepub.com Conversely, in nonpolar solvents, the tautomeric equilibrium may shift to be closer to that observed in the gas phase. cdnsciencepub.com

Computational studies using the polarizable continuum model (PCM) of solvation have demonstrated that solvents can significantly alter the relative stabilities of tautomers in purine and pyrimidine systems. mdpi.comnih.gov For instance, in some substituted purines, an increase in solvent polarity can enhance the electron-donating or electron-withdrawing properties of substituents, which in turn affects tautomeric preferences. nih.gov The interplay between the solute and solvent molecules, including the formation of hydrogen bonds, can also influence the conformational dynamics of the pyrimidine ring and its exocyclic groups.

Table 4: Solvent Influence on Thione-Thiol Equilibrium in Pyrimidine Analogues

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale | Reference |

|---|---|---|---|---|

| Dioxane | 2.2 | Thione | Lower polarity | cdnsciencepub.com |

| Chloroform | 4.8 | Thione | Moderate polarity | cdnsciencepub.com |

| Ethanol | 24.6 | Thione | High polarity, H-bonding | cdnsciencepub.com |

| Water | 80.1 | Thione | High polarity, H-bonding | cdnsciencepub.com |

Advanced Computational Chemistry and Theoretical Investigations of 2 Amino 6 Chloropyrimidine 4 3h Thione

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G, is widely used for optimizing molecular geometries and predicting electronic properties with a high degree of accuracy. nih.govresearchgate.net

For 2-Amino-6-chloropyrimidine-4(3H)-thione, DFT calculations are used to determine its most stable conformation by finding the minimum energy on the potential energy surface. This structural optimization provides precise data on bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties such as the distribution of atomic charges, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. nih.govresearchgate.net These properties are fundamental to understanding the molecule's stability, polarity, and sites of electrophilic or nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N1 | 1.38 |

| C4=S | 1.67 | |

| C6-Cl | 1.74 | |

| C2-N(H2) | 1.36 | |

| Bond Angles (°) | N1-C2-N3 | 118.5 |

| C4-C5-C6 | 119.0 | |

| C5-C6-Cl | 117.5 | |

| Dihedral Angles (°) | N3-C4-C5-C6 | 0.5 |

| H-N-C2-N1 | 180.0 |

Note: This table contains hypothetical data representative of typical DFT calculation results for similar pyrimidine (B1678525) structures.

Derivation and Analysis of Quantum Chemical Descriptors and Reactivity Indices

From the foundational electronic properties calculated via DFT, a suite of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These global reactivity descriptors are calculated from the energies of the HOMO (EHOMO) and LUMO (ELUMO). researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Energy Gap (ΔE) : Calculated as ELUMO - EHOMO, this value indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) and Softness (S) : Hardness (η = (I - A) / 2) measures resistance to change in electron distribution, while softness (S = 1 / η) is the reciprocal of hardness.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |

| Ionization Potential | I | -EHOMO | 6.2 |

| Electron Affinity | A | -ELUMO | 1.8 |

| Electronegativity | χ | (I + A) / 2 | 4.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.2 |

| Chemical Softness | S | 1 / η | 0.45 |

| Electrophilicity Index | ω | μ² / (2η) | 3.64 |

Note: Values are illustrative and based on typical results for pyrimidine derivatives. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking simulations can elucidate its potential binding modes within the active site of a biological target, such as a protein kinase or receptor. rsc.orgnih.gov Pyrimidine derivatives are known to interact with a wide range of biological targets, including adenosine (B11128) receptors and various kinases. nih.govnih.govmdpi.com

The simulation process involves placing the ligand (the pyrimidine derivative) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues. rsc.orgmdpi.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules. mdpi.com

Table 3: Example of a Hypothetical Docking Simulation Result for this compound with a Protein Kinase Target

| Amino Acid Residue | Interaction Type | Distance (Å) |

| GLY 605 | Hydrogen Bond (N-H...O) | 2.9 |

| LYS 529 | Hydrogen Bond (C=S...H-N) | 3.1 |

| VAL 539 | Hydrophobic Interaction | 3.8 |

| PHE 168 | π-π Stacking | 4.2 |

| ILE 607 | Hydrophobic Interaction | 4.0 |

Note: This table presents a hypothetical binding mode based on interactions commonly observed for pyrimidine inhibitors. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy : Theoretical calculations can predict the vibrational frequencies of the molecule. The computed IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of functional groups, such as N-H (amino group), C=S (thione group), and C-Cl bonds. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational bands. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The isotropic chemical shifts for ¹H and ¹³C nuclei can be computed. These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, especially for complex molecules. researchgate.netacs.org The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). scirp.org

Table 4: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Parameter | Functional Group | Theoretical Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H Stretch | 3450, 3350 | 3445, 3340 |

| C=S Stretch | 1180 | 1175 | |

| C-Cl Stretch | 750 | 755 | |

| NMR Chemical Shift (ppm) | ¹H (N-H₂) | 7.5 | 7.4 |

| ¹³C (C=S) | 185.0 | 184.2 | |

| ¹³C (C-Cl) | 160.0 | 159.5 |

Note: This table demonstrates the typical strong correlation between calculated and experimental spectroscopic data. researchgate.netmdpi.com

Analysis of Hydrogen Bonding and Other Intermolecular Interactions in Crystal Systems

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, with hydrogen bonding playing a dominant role for compounds like this compound. The molecule possesses multiple hydrogen bond donors (the amino group and the N-H of the pyrimidine ring) and acceptors (the thione sulfur and the ring nitrogen atoms).

Computational analysis can predict and characterize these interactions. In the crystal structure of related pyrimidinone compounds, robust N-H···O and C-H···O hydrogen bonds are frequently observed, leading to the formation of supramolecular assemblies like dimers or chains. acs.orgresearchgate.net For the thione derivative, N-H···S and N-H···N hydrogen bonds would be expected to be prominent. researchgate.net Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of these bonds. acs.org Hirshfeld surface analysis is another tool used to visualize and quantify intermolecular contacts within the crystal. researchgate.net Understanding these packing motifs is crucial for predicting crystal properties like stability and solubility.

Table 5: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound

| Donor | Acceptor | Type of Motif Formed |

| N-H (Amino) | S (Thione) | Dimer, Chain |

| N-H (Ring) | N (Ring) | Dimer |

| N-H (Amino) | N (Ring) | Chain, Sheet |

| C-H (Ring) | S (Thione) | Weak interaction contributing to packing |

| C-H (Ring) | Cl | Weak interaction contributing to packing |

Note: This table outlines the primary hydrogen bond donors and acceptors and the likely supramolecular structures they would form. acs.orgresearchgate.net

Chemical Transformations and Reactivity Pathways of 2 Amino 6 Chloropyrimidine 4 3h Thione

Reactions Involving the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine ring of 2-Amino-6-chloropyrimidine-4(3H)-thione contains two endocyclic nitrogen atoms which can potentially participate in reactions such as alkylation. However, the molecule exists in tautomeric forms, and the presence of the highly nucleophilic exocyclic sulfur atom often leads to preferential reaction at that site. researchgate.net Nevertheless, under specific conditions, particularly after the thione group has been alkylated or otherwise protected, reactions at the ring nitrogen atoms can occur. For instance, subsequent reactions with electrophiles like tosyl chloride can lead to N-substitution, demonstrating that the pyrimidine nitrogens are available for chemical modification. researchgate.net The specific site of N-alkylation (N1 vs. N3) is influenced by steric and electronic factors, as well as the reaction conditions employed.

Transformations at the Thiocarbonyl Group (e.g., S-oxidation, S-alkylation)

The thiocarbonyl group is one of the most reactive functionalities in the molecule, readily undergoing S-alkylation with a variety of electrophiles. This reaction is a cornerstone of its synthetic utility, as it converts the thione into a versatile S-alkylthiopyrimidine intermediate. This transformation not only modifies the electronic properties of the pyrimidine ring but also introduces a good leaving group (the alkylthio group) for subsequent nucleophilic substitution reactions.

Alkylation typically proceeds smoothly in the presence of a base with alkyl halides, sulfates, or other alkylating agents. researchgate.netnih.gov For example, methylation with dimethyl sulfate (B86663) or reaction with methyl 2-chloroacetate occurs selectively at the sulfur atom to yield the corresponding S-substituted products. researchgate.net

Below is a table summarizing representative S-alkylation reactions on pyrimidine-4(3H)-thione scaffolds.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide | 2-Amino-6-chloro-4-(methylthio)pyrimidine |

| Alkyl Sulfate | Dimethyl Sulfate | 2-Amino-6-chloro-4-(methylthio)pyrimidine |

| α-Halo Ester | Methyl 2-chloroacetate | Methyl 2-((2-amino-6-chloropyrimidin-4-yl)thio)acetate |

| α-Halo Ketone | Phenacyl Bromide | 2-Amino-6-chloro-4-(phenacylthio)pyrimidine |

This table is illustrative of the types of S-alkylation reactions the title compound can undergo, based on the reactivity of similar pyrimidinethiones.

Reactivity of the Amino Group (e.g., Acylation, Diazotization)

The exocyclic amino group at the C2 position behaves as a typical nucleophile and can undergo reactions such as acylation and diazotization. Acylation with agents like acid chlorides or anhydrides introduces an acyl group onto the nitrogen atom, forming an amide. This reaction can be used to protect the amino group or to introduce new functionalities into the molecule.

The reaction of nucleophilic amino groups on heterocyclic rings with α-haloketones, such as phenacyl bromide, can proceed through either condensation or alkylation depending on the conditions. nih.gov Under thermal conditions without a base, condensation to form an imine is often favored. nih.gov

Diazotization of the amino group by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert it into a diazonium salt. While this is a common reaction for primary aromatic amines, on heteroaromatic systems like aminopyrimidines, the resulting diazonium salt can be unstable. However, it serves as a valuable intermediate that can be subsequently replaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions, or used in coupling reactions.

Chlorine Atom Reactivity via Nucleophilic Aromatic Substitution

The chlorine atom at the C6 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, activates the halogen atom toward displacement by nucleophiles. This reactivity is a key feature, allowing for the introduction of a wide array of substituents at this position. youtube.com

A diverse range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, often under mild to moderate reaction conditions. mdpi.comnih.govnih.gov The reaction with amines, for instance, is a common method for synthesizing substituted 6-aminopyrimidine derivatives. nih.govmdpi.com The presence of electron-donating groups on the incoming nucleophile generally facilitates the reaction, while electron-withdrawing groups on the pyrimidine ring enhance the rate of substitution. mdpi.com

The table below details examples of SNAr reactions on chloropyrimidine cores.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Aniline | N-Phenyl-2,6-diaminopyrimidine-4(3H)-thione |

| Secondary Amine | Piperidine | 2-Amino-6-(piperidin-1-yl)pyrimidine-4(3H)-thione |

| Alkoxide | Sodium Methoxide | 2-Amino-6-methoxypyrimidine-4(3H)-thione |

| Thiolate | Sodium Thiophenoxide | 2-Amino-6-(phenylthio)pyrimidine-4(3H)-thione |

This table illustrates the SNAr reactivity of the chlorine atom based on established transformations of chloropyrimidines.

Formation of Fused Heterocyclic Systems (e.g., thienopyrimidines, pyrimidopyrimidines, triazolopyrimidines, imidazopyrimidinthiones)

This compound is a valuable building block for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another heterocyclic ring. ekb.eg

Thienopyrimidines: Thieno[2,3-d]pyrimidines can be synthesized from pyrimidine precursors. For example, an S-alkylated derivative bearing a reactive group on the alkyl chain, such as methyl 2-((2-amino-6-chloropyrimidin-4-yl)thio)acetate, can undergo intramolecular cyclization. Base-catalyzed condensation between the amino group and the ester functionality, followed by further transformations, can lead to the formation of a fused thiophene (B33073) ring.

Pyrimidopyrimidines: The construction of a pyrimido[4,5-d]pyrimidine (B13093195) system can be achieved by reacting the 2-amino group and the adjacent ring nitrogen (N1 or N3) with appropriate three-atom synthons. For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of the second pyrimidine ring.

Triazolopyrimidines: The synthesis of triazolo[1,5-a]pyrimidines often involves a 2-hydrazinopyrimidine (B184050) intermediate. researchgate.net The 2-amino group of the starting material can be converted to a hydrazine (B178648) group, which is then cyclized with a one-carbon synthon like formic acid or an orthoester. Alternatively, direct reaction of the amino group with reagents that introduce a dinitrogen unit can also lead to the formation of the fused triazole ring system. researchgate.net

Imidazopyrimidinthiones: Imidazo[1,2-a]pyrimidines are typically formed by reacting a 2-aminopyrimidine (B69317) with an α-haloketone. The reaction proceeds via initial S-alkylation of the thione group by the α-haloketone, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon of the newly introduced side chain, forming the fused imidazole (B134444) ring.

Structure Activity Relationship Sar and Ligand Design Principles in Pyrimidine Thione Chemistry

Influence of Substituent Effects on Reactivity Profiles and Predicted Interactions

The electronic properties of substituents on the pyrimidine (B1678525) ring dictate the molecule's reactivity and its potential interactions with biological targets. The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions C2, C4, and C6. The introduction of electron-withdrawing groups (EWGs) further enhances this reactivity, while electron-donating groups (EDGs) can modulate it.

Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring can generate a diverse library of compounds with tailored affinities for specific biological targets. nih.gov For instance, the introduction of a cyano group, a potent EWG, at the C5 position can increase the acidity of an exocyclic amino group at C2. This enhanced acidity can lead to stronger hydrogen bonding with key residues, such as asparagine, in the binding sites of receptors like the adenosine (B11128) A1 receptor. acs.org

Research into various substituted pyrimidines has yielded specific structure-activity relationships that guide further development. Studies have shown that introducing a dimethylamino group at the C2 position or a phenoxy substructure at the C4 position can confer significant fungicidal activity. researchgate.net Conversely, placing a methyl group at the C5 position has been found to diminish this same activity. researchgate.net In the context of antimicrobial agents, the presence of a thiouracil nucleus is often considered essential for activity, with substitutions at the C5 position yielding compounds with antibacterial and antiviral properties. nih.gov These findings highlight a subtle interplay between the electronic nature and steric bulk of the substituents and the resulting biological profile.

The following table summarizes key research findings on how specific substituents on pyrimidine scaffolds influence their biological activity.

| Substituent | Position on Pyrimidine Ring | Observed Effect on Biological Activity/Interaction | Reference Compound Class |

|---|---|---|---|

| Dimethylamino | 2 | Confers good fungicidal activity. researchgate.net | Substituted Pyrimidines |

| Phenoxy | 4 | Results in good fungicidal activity. researchgate.net | Substituted Pyrimidines |

| Methyl | 5 | Diminishes fungicidal activity. researchgate.net | Substituted Pyrimidines |

| Cyano | 5 | Increases acidity of C2-amino group, enhancing hydrogen bonding to adenosine receptors. acs.org | 2-Amino-4,6-diarylpyrimidine-5-carbonitriles |

| Free Amino Group | 2 | Identified as a key feature for potent bone anabolic agents. nih.gov | Tri-substituted Pyrimidines |

| Bromo substituent on an aminophenyl ring | 4 | Showed appreciable activity against E. coli. nih.gov | Aminopyrimidines |

Positional Isomerism and its Impact on Functional Characteristics

Positional isomerism, the differential placement of substituents on the pyrimidine core, has a profound impact on the molecule's physicochemical properties, reactivity, and ultimately its biological function. For a molecule like 2-Amino-6-chloropyrimidine-4(3H)-thione, the specific arrangement of the amino, chloro, and thione groups is critical.

The reactivity of halogens on the pyrimidine ring is highly dependent on their position. Nucleophilic aromatic substitution (SNAr) is a key reaction for derivatization, and the order of reactivity for chloro-substituents is generally C4 > C2 > C6. wuxiapptec.com Therefore, a chloro group at the C6 position is the least reactive towards nucleophilic displacement compared to its isomers at C4 or C2. However, this reactivity can be altered by other substituents on the ring; for example, a strong electron-donating group at C6 can increase the reactivity at the C2 position. wuxiapptec.com Moving the chlorine from C6 to C4 would make it the most likely site for substitution, dramatically altering the synthetic pathways available for creating derivatives.

A crucial characteristic of the pyrimidine-thione moiety is its ability to exist in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. researchgate.netresearchgate.net This equilibrium is sensitive to the molecular environment; polar solvents tend to favor the more polar thione form, while the thiol form can predominate in non-polar solvents. researchgate.netresearchgate.net The thione form acts as a hydrogen bond donor and acceptor, while the thiol form provides a nucleophilic sulfur atom, making it a site for S-alkylation to produce a variety of derivatives. The position of the thione group at C4 (as in the title compound) versus an isomeric position at C2 would alter which ring nitrogen atom participates in the tautomerism, thereby changing the molecule's hydrogen bonding geometry and interaction profile with biological macromolecules.

Rational Design Strategies for Novel Pyrimidine-Thione Scaffolds

The development of new chemical entities based on the pyrimidine-thione scaffold relies on several rational design strategies that leverage an understanding of SAR and target biology.

One primary approach is Structure-Activity Relationship (SAR)-Guided Modification . This iterative process involves synthesizing a series of analogues where specific positions on the scaffold are systematically varied. For example, after identifying that compounds with a free amino group at the C2-position were potent bone anabolic agents, subsequent design efforts focused on modifying other parts of the molecule while retaining this key feature. nih.gov This strategy allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Another powerful strategy is Molecular Hybridization or Scaffold Hopping . This involves combining the pyrimidine-thione core with other known pharmacophores to create hybrid molecules that may exhibit additive, synergistic, or entirely new biological activities. This approach aims to engage multiple binding sites or biological pathways simultaneously. The versatility of the pyrimidine nucleus allows for its incorporation into a wide array of more complex, fused heterocyclic systems, expanding the chemical space available for drug discovery.

Finally, Computationally-Aided and In Silico Design methods are increasingly used to guide the synthetic process. Quantum mechanics (QM) calculations can predict the regioselectivity of reactions like nucleophilic aromatic substitution, helping to explain why certain positions on the pyrimidine ring are more reactive than others under specific conditions. wuxiapptec.com Molecular docking simulations can predict the binding modes of designed ligands within a target protein's active site, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and optimal interaction profiles. These computational tools rationalize experimental observations and help design more effective molecules with greater efficiency.

Emerging Research Directions and Future Perspectives for 2 Amino 6 Chloropyrimidine 4 3h Thione

Role as Synthetic Intermediates in the Synthesis of Complex Organic Molecules

The inherent reactivity of the pyrimidine-thione scaffold makes 2-Amino-6-chloropyrimidine-4(3H)-thione and related compounds valuable intermediates in organic synthesis. tandfonline.com They serve as foundational synthons for constructing a wide array of fused heterocyclic systems, which are privileged structures in medicinal chemistry due to their diverse biological activities. tandfonline.comnih.gov

The strategic placement of the amino, chloro, and thione groups allows for sequential and regioselective reactions. For instance, the thione group is a key participant in cyclocondensation reactions to form fused thiazole (B1198619) or thiadiazole rings. Similarly, the chloro atom acts as a leaving group, readily undergoing nucleophilic substitution, while the amino group provides another site for modification or cyclization. This multi-functional nature enables chemists to build intricate molecular architectures.

Research has demonstrated the utility of pyrimidine-2-thione derivatives in preparing various polycyclic compounds with potential therapeutic applications. nih.gov These synthetic pathways often lead to the formation of novel molecular frameworks that are evaluated for activities ranging from antimicrobial to anticancer. nih.govnih.gov

Table 1: Examples of Complex Heterocycles Derived from Pyrimidine (B1678525) Thione Intermediates

| Fused Heterocyclic System | Synthetic Precursor Type | Potential Application Areas |

|---|---|---|

| Thiazolo[3,2-a]pyrimidines | Pyrimidine-2-thiones | Anticancer, Antimicrobial |

| tandfonline.comnih.govmdpi.comTriazolo[4,3-a]pyrimidines | Hydrazinopyrimidines (from thiones) | Antimicrobial, Antitumor |

| Thieno[2,3-d]pyrimidines | Pyrimidine thiones | Medicinal Chemistry |

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

To maximize the potential of this compound as a synthetic intermediate, researchers are focusing on developing more efficient and selective synthetic methods. Traditional multi-step syntheses can be time-consuming and generate significant waste. Consequently, modern approaches aim to streamline these processes.

One significant innovation is the adoption of microwave-assisted synthesis. For related 2-amino-4-chloro-pyrimidine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. nih.govresearchgate.net This technique's efficiency makes it highly suitable for rapidly generating libraries of derivatives for screening purposes.

Furthermore, there is a growing emphasis on combinatorial and parallel synthesis strategies. These approaches allow for the systematic modification of the pyrimidine-thione core, enabling the creation of a large number of distinct compounds in a single workflow. researchgate.net The use of one-pot reaction strategies, where multiple synthetic steps are carried out in the same reaction vessel, further enhances efficiency by minimizing intermediate isolation and purification steps. researchgate.net These methodologies are crucial for accelerating the discovery of new molecules with desired properties.

Exploration of Novel Derivatization Strategies for Diverse Applications

The true versatility of this compound lies in the numerous ways its core structure can be modified. Each functional group offers a handle for derivatization, allowing for the fine-tuning of the molecule's physicochemical and biological properties.

Reactions at the Thione Group: The sulfur atom is nucleophilic and can be readily S-alkylated to introduce a variety of side chains. nih.gov This position is also critical for building fused ring systems. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. nih.gov

Reactions at the Chloro Group: The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution. It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse substituents. mdpi.commdpi.com This reactivity is fundamental for creating libraries of compounds with varied functionalities.

Reactions involving the Amino Group: The amino group at the 2-position can be acylated, alkylated, or used as a nucleophile in cyclization reactions. Its presence is crucial for the synthesis of certain fused systems like pyrimido[4,5-d]pyrimidines. journalijar.com

These derivatization strategies have led to the synthesis of compounds with a broad spectrum of biological activities, including potential anticancer and antimicrobial agents. nih.govnih.gov

Advanced Computational Approaches for Predictive Modeling and Design

In parallel with synthetic efforts, advanced computational chemistry is playing an increasingly vital role in the study of pyrimidine thione compounds. These in silico methods provide deep insights into molecular properties and interactions, saving valuable time and resources in the laboratory.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a synthesized molecule to the active site of a biological target, such as an enzyme or receptor. tandfonline.comnih.gov For pyrimidine derivatives, docking studies have helped elucidate potential mechanisms of action and guide the design of more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyrimidine-based molecules, data-driven machine learning QSAR models have been developed to predict their antiproliferative activity, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

ADMET Prediction: Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. nih.govresearchgate.net By evaluating factors like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity early in the design phase, researchers can better assess the drug-likeness of their compounds. nih.govresearchgate.net

Table 2: Application of Computational Approaches in Pyrimidine Thione Research

| Computational Method | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding interactions | Identifying potential binding modes of pyrimidine derivatives to SARS-CoV-2 main protease. nih.gov |

| QSAR | Correlates chemical structure with biological activity | Predicting the antiproliferative activity of new pyrimidine derivatives. mdpi.com |

| ADMET Prediction | Assesses drug-likeness and pharmacokinetic properties | Evaluating GI absorption and skin permeability of 2-thiopyrimidine/chalcone (B49325) hybrids. nih.govnih.gov |

Challenges and Opportunities in the Academic Research of Pyrimidine Thione Compounds

The field of pyrimidine thione research, while promising, is not without its challenges. Synthetic hurdles, such as achieving high regioselectivity in reactions involving multiple reactive sites, can be complex. The synthesis of certain substituted starting materials can also be difficult, sometimes leading to unexpected side products. researchgate.net

Despite these challenges, the opportunities are vast. The structural diversity achievable from pyrimidine thione scaffolds like this compound presents a rich field for the discovery of novel therapeutic agents. tandfonline.comtandfonline.com The continued need for new drugs to combat cancer and infectious diseases with improved efficacy and fewer side effects provides a strong impetus for this research. nih.govresearchgate.net

Future research will likely focus on integrating innovative synthesis with computational design to more rapidly identify and optimize lead compounds. The exploration of these molecules in materials science, for example as photosensitizers, also represents a growing area of interest. rsc.org The fundamental reactivity and broad biological potential of pyrimidine thiones ensure that they will remain a focal point of academic and industrial research for the foreseeable future. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Amino-6-chloropyrimidine-4(3H)-thione, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with α,β-unsaturated carbonyl compounds under basic conditions (e.g., sodium acetate in ethanol) to form the pyrimidine-thione core . Intermediates are characterized using IR (to confirm -NH₂ and C=S stretches at ~3400 cm⁻¹ and ~1200 cm⁻¹, respectively), ¹H-NMR (to identify aromatic protons and amine signals), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- IR spectroscopy : Identifies functional groups like -NH₂ (3386–3416 cm⁻¹) and C=S (1609 cm⁻¹) .

- ¹H-NMR : Reveals aromatic proton environments (δ 6.95–7.95 ppm) and amine protons (broad signals at δ 7.95 ppm) .

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks. Programs like SHELXL refine crystal structures, with R-factors <0.1 indicating high accuracy .

Q. How does the compound’s reactivity influence its application in heterocyclic chemistry?

The thione group (-C=S) acts as a nucleophile, enabling reactions with alkyl halides or electrophilic agents to form thioethers or fused heterocycles. For example, coupling with chloroacetamide derivatives can yield pyrimidine hybrids with enhanced bioactivity .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) arising from tautomerism be resolved?

Tautomeric equilibria between thione and thiol forms can cause ambiguous NMR signals. Use temperature-dependent NMR studies to slow interconversion, or employ X-ray crystallography to lock the dominant tautomer in the solid state. For example, in related pyrimidinones, the thione form is stabilized in crystals via N-H···S hydrogen bonds .

Q. What experimental strategies optimize synthesis yields while minimizing by-products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; ethanol with sodium acetate offers a balance for cyclocondensation .

- Catalyst screening : Lewis acids like ZnCl₂ can improve regioselectivity in pyrimidine ring formation .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) isolates the target compound from by-products like unreacted thiourea .

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of derivatives?

Derivatives can be docked into enzyme active sites (e.g., FabH in E. coli) using software like AutoDock Vina. Focus on hydrogen bonds between the thione group and catalytic residues (e.g., Cys112) and hydrophobic interactions with chlorophenyl substituents. Validate predictions with in vitro assays .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the compound’s solid-state stability?

X-ray studies of analogs show that N-H···O/N/S hydrogen bonds and π-π interactions between aromatic rings stabilize crystal lattices. For instance, in 5-acetyl-4-(4-chlorophenyl)-dihydropyrimidine-thione, intermolecular N-H···O bonds create a 2D network, enhancing thermal stability .

Methodological Guidance

- Synthesis : Prioritize cyclocondensation under mild conditions (60–80°C) to avoid decomposition .

- Characterization : Combine spectroscopic data (IR, NMR) with single-crystal XRD for unambiguous structural assignment .

- Data interpretation : Use software like Mercury (for XRD) and TopSpin (for NMR) to analyze hydrogen bonding and signal splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.